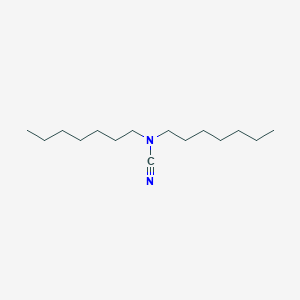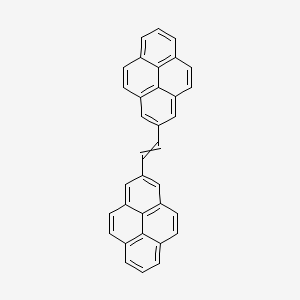
2,2'-(Ethene-1,2-diyl)dipyrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(Ethene-1,2-diyl)dipyrene is an organic compound characterized by the presence of two pyrene units connected via an ethene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(Ethene-1,2-diyl)dipyrene typically involves the coupling of pyrene derivatives with ethene. One common method is the palladium-catalyzed cross-coupling reaction, where pyrene boronic acid or pyrene halides react with ethene under specific conditions to form the desired compound. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene, with the reaction being carried out under an inert atmosphere .
Industrial Production Methods: This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as recrystallization and chromatography to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions: 2,2’-(Ethene-1,2-diyl)dipyrene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of pyrenequinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ethene bridge to an ethane bridge.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Pyrenequinones.
Reduction: 2,2’-(Ethane-1,2-diyl)dipyrene.
Substitution: Halogenated pyrene derivatives.
Applications De Recherche Scientifique
2,2’-(Ethene-1,2-diyl)dipyrene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe due to its strong luminescence properties.
Medicine: Explored for its potential in photodynamic therapy and as a diagnostic tool in imaging techniques.
Mécanisme D'action
The mechanism by which 2,2’-(Ethene-1,2-diyl)dipyrene exerts its effects is primarily through its interaction with light and its ability to participate in electron transfer processes. The compound’s molecular targets include various organic and inorganic substrates, where it can act as a photosensitizer or a fluorescent marker. The pathways involved often include photoexcitation followed by energy transfer or electron transfer to the target molecules .
Comparaison Avec Des Composés Similaires
2,2’-(Ethane-1,2-diyl)dipyrene: Similar structure but with an ethane bridge instead of an ethene bridge.
1,1’-(Ethene-1,2-diyl)diphenyl: Contains phenyl groups instead of pyrene units.
2,2’-(Ethyne-1,2-diyl)dipyrene: Features a triple bond in the bridge instead of a double bond.
Uniqueness: 2,2’-(Ethene-1,2-diyl)dipyrene is unique due to its combination of pyrene units and an ethene bridge, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring strong luminescence and efficient electron transfer .
Propriétés
Numéro CAS |
50399-62-7 |
|---|---|
Formule moléculaire |
C34H20 |
Poids moléculaire |
428.5 g/mol |
Nom IUPAC |
2-(2-pyren-2-ylethenyl)pyrene |
InChI |
InChI=1S/C34H20/c1-3-23-9-13-27-17-21(18-28-14-10-24(4-1)31(23)33(27)28)7-8-22-19-29-15-11-25-5-2-6-26-12-16-30(20-22)34(29)32(25)26/h1-20H |
Clé InChI |
GLBDBUPIODKANE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4)C=CC5=CC6=C7C(=C5)C=CC8=C7C(=CC=C8)C=C6)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



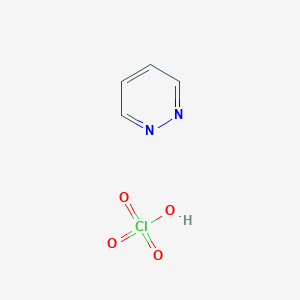

![1,1'-Oxybis[4-(1,1-diethoxyethyl)benzene]](/img/structure/B14658894.png)
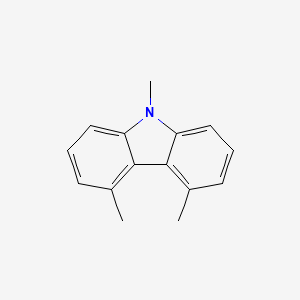

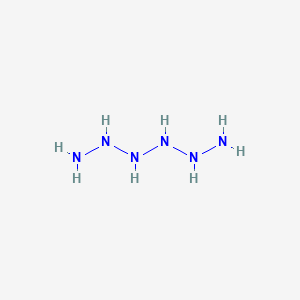

![2-[(3,8-Dibromophenanthridin-6-yl)amino]butan-1-ol](/img/structure/B14658922.png)
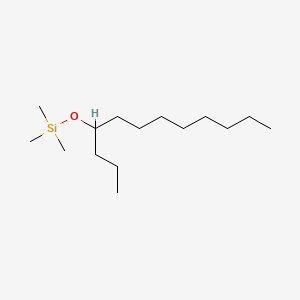
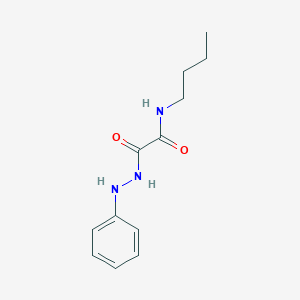

![2-Phenylbicyclo[3.3.1]non-2-en-9-one](/img/structure/B14658942.png)
